N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14765193
InChI: InChI=1S/C20H21NO6/c1-9-12(4)26-18-11(3)19-14(7-13(9)18)10(2)15(20(25)27-19)8-16(22)21-6-5-17(23)24/h7H,5-6,8H2,1-4H3,(H,21,22)(H,23,24)
SMILES:
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

CAS No.:

Cat. No.: VC14765193

Molecular Formula: C20H21NO6

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine -

Specification

Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
IUPAC Name 3-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid
Standard InChI InChI=1S/C20H21NO6/c1-9-12(4)26-18-11(3)19-14(7-13(9)18)10(2)15(20(25)27-19)8-16(22)21-6-5-17(23)24/h7H,5-6,8H2,1-4H3,(H,21,22)(H,23,24)
Standard InChI Key BQFGRZXOYSPLJW-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C)C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a fused furo[3,2-g]chromen core, consisting of a furan ring fused to a chromene system. Key structural elements include:

  • Substituents: Methyl groups at positions 2, 3, 5, and 9.

  • Functional Groups: A ketone at position 7 and an acetylated β-alanine side chain at position 6.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid
Canonical SMILESCC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C)C)C
InChI KeyBQFGRZXOYSPLJW-UHFFFAOYSA-N

Synthesis and Optimization

Chemical Synthesis Pathways

The synthesis typically involves three stages:

  • Furochromene Core Formation: Cyclization of substituted resorcinol derivatives under acidic conditions.

  • Acetylation at Position 6: Introduction of the acetyl group via Friedel-Crafts acylation.

  • Coupling with β-Alanine: Amide bond formation using carbodiimide-based coupling agents.

Table 2: Reaction Conditions and Yields

StepConditionsYield
Core FormationH2_2SO4_4, 80°C, 6 h45–55%
AcetylationAcCl, AlCl3_3, CH2_2Cl2_2, 0°C70–75%
β-Alanine CouplingEDC/HOBt, DMF, rt, 12 h60–65%

Biocatalytic Approaches

Analytical Characterization

Spectroscopic Techniques

  • NMR: 1H^1\text{H}-NMR reveals aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and the β-alanine backbone (δ 3.2–3.6 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 371.4 [M+H]+^+.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituent at Position 6Bioactivity Highlights
N-[(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-β-alanineβ-AlaninePotential antioxidant, moderate solubility
4-[[2-(2,5,9-Trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acidButanoic acidHigher lipophilicity (logP: 2.9)
1-[(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamidePiperidine-4-carboxamideEnhanced blood-brain barrier penetration

Future Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolism in preclinical models.

  • Structure-Activity Relationships (SAR): Modify the β-alanine side chain to optimize target engagement.

  • Therapeutic Applications: Explore roles in neurodegenerative diseases linked to oxidative stress .

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